molecular formula C10H12O8-2 B14784710 2,3-Dimethyl (2R,3R)-rel-1,2,3,4-Butanetetracarboxylate

2,3-Dimethyl (2R,3R)-rel-1,2,3,4-Butanetetracarboxylate

Cat. No.: B14784710
M. Wt: 260.20 g/mol
InChI Key: FKFVPINWMGATEI-UHFFFAOYSA-L
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Description

2,3-Dimethyl (2R,3R)-rel-1,2,3,4-Butanetetracarboxylate is a complex organic compound with significant applications in various fields of science and industry. This compound is known for its unique stereochemistry and potential utility in synthetic chemistry, particularly in the preparation of asymmetric catalysts and natural product synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl (2R,3R)-rel-1,2,3,4-Butanetetracarboxylate typically involves the oxidative homocoupling of (4S)-isopropyl-3-propionyl-2-oxazolidinone. The process begins with the preparation of (4S)-isopropyl-3-propionyl-2-oxazolidinone, which is then subjected to a series of reactions involving n-butyllithium and propionyl chloride under controlled temperatures . The resulting intermediate is further processed to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve fermentation processes using engineered microorganisms. For instance, Paenibacillus polymyxa has been utilized to produce highly pure R,R-2,3-butanediol, a related compound, through controlled carbon feeding . This method highlights the potential for scalable and sustainable production of similar compounds.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl (2R,3R)-rel-1,2,3,4-Butanetetracarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include epoxides, diols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2,3-Dimethyl (2R,3R)-rel-1,2,3,4-Butanetetracarboxylate involves its interaction with specific molecular targets and pathways. For instance, in its role as an aggrecanase inhibitor, the compound binds to the active site of aggrecanase enzymes, preventing the breakdown of articular cartilage . The stereochemistry of the compound plays a crucial role in its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dimethyl (2R,3R)-rel-1,2,3,4-Butanetetracarboxylate is unique due to its specific stereochemistry, which imparts distinct chemical reactivity and biological activity. This makes it particularly valuable in the synthesis of asymmetric catalysts and as a potential therapeutic agent.

Properties

Molecular Formula

C10H12O8-2

Molecular Weight

260.20 g/mol

IUPAC Name

3,4-bis(methoxycarbonyl)hexanedioate

InChI

InChI=1S/C10H14O8/c1-17-9(15)5(3-7(11)12)6(4-8(13)14)10(16)18-2/h5-6H,3-4H2,1-2H3,(H,11,12)(H,13,14)/p-2

InChI Key

FKFVPINWMGATEI-UHFFFAOYSA-L

Canonical SMILES

COC(=O)C(CC(=O)[O-])C(CC(=O)[O-])C(=O)OC

Origin of Product

United States

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